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molecular formula C12H14 B8786011 Phenyl-t-butylacetylene CAS No. 4250-82-2

Phenyl-t-butylacetylene

Cat. No. B8786011
M. Wt: 158.24 g/mol
InChI Key: FASNPPWZLHQZAJ-UHFFFAOYSA-N
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Patent
US04427595

Procedure details

A solution containing W(CCMe3)(Cl3)(OPEt3) (0.43 g, 0.866 mmol) and diphenylacetylene (0.18 g, 1.0 mmol) in 2 ml of tetrahydrofuran was heated to 60° C. for 2 hours. During this time, the color of the reaction mixture changed from blue to green. Phenyl-t-butylacetylene (100% yield versus tungsten) was observed in the reaction mixture by gas chromatography. The reaction mixture was filtered and PMe3 (0.30 ml, 3.0 mmol) was added by syringe. The color of the solution turned yellow, and after the addition of 2 ml pentane, yellow crystals precipitated from solution. The product was collected by filtration and was recrystallized from a mixture of tetrahydrofuran and pentane at -30° C.; total yield 0.47 g (89%) W(CPh)Cl3 (PMe3)3.
[Compound]
Name
W(CCMe3)(Cl3)(OPEt3)
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=CC=C[CH:2]=1.O1CCC[CH2:16]1>>[C:9]1([C:8]#[C:7][C:1]([CH3:2])([CH3:6])[CH3:16])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
W(CCMe3)(Cl3)(OPEt3)
Quantity
0.43 g
Type
reactant
Smiles
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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